molecular formula C9H10Cl2FN B6176486 1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 2551115-47-8

1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6176486
CAS No.: 2551115-47-8
M. Wt: 222.1
InChI Key:
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Description

1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines or alcohols as nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine

Uniqueness

1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2551115-47-8

Molecular Formula

C9H10Cl2FN

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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